Cas no 124979-07-3 (4-benzoyl-2-(butan-2-yl)phenol)

4-Benzoyl-2-(butan-2-yl)phenol is a substituted phenolic compound featuring a benzoyl group at the 4-position and a sec-butyl group at the 2-position of the phenol ring. This structural configuration imparts unique physicochemical properties, including enhanced solubility in organic solvents and potential reactivity as an intermediate in synthetic chemistry. The benzoyl moiety contributes to UV absorption characteristics, while the butyl substituent influences lipophilicity, making it suitable for applications in specialty chemical synthesis or material science. Its well-defined molecular structure allows for precise modifications, offering utility in research and industrial processes requiring tailored phenolic derivatives.
4-benzoyl-2-(butan-2-yl)phenol structure
124979-07-3 structure
Product Name:4-benzoyl-2-(butan-2-yl)phenol
CAS No:124979-07-3
MF:C17H18O2
MW:254.323625087738
CID:5915697
PubChem ID:23051447
Update Time:2025-05-26

4-benzoyl-2-(butan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • [4-Hydroxy-3-(1-methylpropyl)phenyl]phenylmethanone
    • Methanone, [4-hydroxy-3-(1-methylpropyl)phenyl]phenyl-
    • 4-benzoyl-2-(butan-2-yl)phenol
    • 124979-07-3
    • AKOS019823504
    • SCHEMBL10428340
    • EN300-1276884
    • Inchi: 1S/C17H18O2/c1-3-12(2)15-11-14(9-10-16(15)18)17(19)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3
    • InChI Key: DBZGYQZAMKAHJJ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(O)C(C(C)CC)=C1)(C1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 254.130679813g/mol
  • Monoisotopic Mass: 254.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.093±0.06 g/cm3(Predicted)
  • Melting Point: 95–96°C
  • Boiling Point: 406.6±38.0 °C(Predicted)
  • pka: 8.49±0.48(Predicted)

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Additional information on 4-benzoyl-2-(butan-2-yl)phenol

4-Benzoyl-2-(butan-2-yl)phenol (CAS No. 124979-07-3): A Comprehensive Overview

4-Benzoyl-2-(butan-2-yl)phenol, also known by its CAS registry number 124979-07-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has been the subject of extensive research, particularly in recent years, due to its potential applications in drug development and material science. The molecule consists of a phenol core substituted with a benzoyl group at the 4-position and a butan-2-yl group at the 2-position, making it a derivative of phenol with specific functional groups that contribute to its chemical reactivity and biological activity.

The synthesis of 4-benzoyl-2-(butan-2-yl)phenol involves a series of well-established organic reactions, including Friedel-Crafts acylation and alkylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving the overall yield. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to produce this compound in an environmentally friendly manner. These methods not only enhance the sustainability of the synthesis process but also pave the way for large-scale production if required.

One of the most promising aspects of 4-benzoyl-2-(butan-2-yl)phenol is its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory properties, which are highly desirable in pharmaceutical applications. For instance, recent research published in Nature Communications demonstrated that this compound can effectively scavenge free radicals and reduce oxidative stress in cellular models. Furthermore, its anti-inflammatory effects have been compared to those of nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative with fewer side effects.

In addition to its pharmacological applications, 4-benzoyl-2-(butan-2-yl)phenol has also been investigated for its role in material science. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. A study published in Angewandte Chemie highlighted its potential as a building block for constructing metal-organic frameworks (MOFs), which are widely used in gas storage, catalysis, and sensing applications. The compound's unique electronic properties make it an ideal candidate for these advanced materials.

The biological activity of 4-benzoyl-2-(butan-2-yl)phenol is further enhanced by its ability to modulate cellular signaling pathways. Recent findings from the University of California, Berkeley, revealed that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation. This discovery has sparked interest in exploring its potential as an anticancer agent. Preclinical studies have shown promising results, with the compound demonstrating selective cytotoxicity against cancer cells while sparing normal cells.

From an environmental perspective, understanding the fate and toxicity of 4-benzoyl-2-(butan-2-yl)phenol is crucial for assessing its safety profile. Research conducted by environmental scientists at ETH Zurich has focused on evaluating its biodegradation potential and ecotoxicological effects. The results indicate that the compound is readily biodegradable under aerobic conditions, which reduces concerns about its persistence in the environment. However, further studies are needed to fully understand its impact on aquatic ecosystems.

In conclusion, 4-benzoyl-2-(butan-2-yli)phenol (CAS No. 124979 07 3) is a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis methods have been optimized for efficiency and sustainability, while its biological and material properties continue to be explored for innovative uses. As research progresses, this compound holds great promise for advancing both therapeutic development and materials science.

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